Bis(2,4,6-tribromophenyl) octanedioate

Description

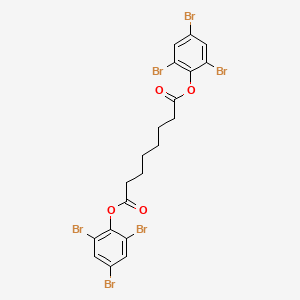

Bis(2,4,6-tribromophenyl) octanedioate is a brominated aromatic ester comprising two 2,4,6-tribromophenyl groups linked via an octanedioate (suberate) backbone.

Properties

IUPAC Name |

bis(2,4,6-tribromophenyl) octanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br6O4/c21-11-7-13(23)19(14(24)8-11)29-17(27)5-3-1-2-4-6-18(28)30-20-15(25)9-12(22)10-16(20)26/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALSOJVKMWXWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)CCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) octanedioate typically involves the esterification of 2,4,6-tribromophenol with octanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-tribromophenyl) octanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of brominated quinones.

Reduction: Reduction reactions can remove bromine atoms, resulting in the formation of less brominated phenyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

Oxidation: Brominated quinones.

Reduction: Less brominated phenyl derivatives.

Substitution: Functionalized phenyl derivatives with various substituents.

Scientific Research Applications

Bis(2,4,6-tribromophenyl) octanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bis(2,4,6-tribromophenyl) octanedioate involves its interaction with specific molecular targets, leading to various chemical and biological effects. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to participate in halogen bonding and other interactions. These interactions can disrupt biological processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bis(2,4,6-tribromophenyl) octanedioate with key analogs in terms of structure, physicochemical properties, and applications.

Brominated Aromatic Ethers: BTBPE and DPTE

- BTBPE (1,2-Bis(2,4,6-tribromophenoxy)ethane): Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups. Molecular Formula: C₁₂H₆Br₆O₂. Molecular Weight: ~625.7 g/mol. Key Properties: High thermal stability, persistent environmental pollutant due to low biodegradability . Applications: Flame retardant in plastics and textiles.

- DPTE (2,3-Dibromopropyl-2,4,6-tribromophenyl ether): Structure: Ether linkage with a brominated propyl chain and tribromophenyl group.

Comparison with this compound :

The octanedioate ester’s longer aliphatic chain may reduce volatility compared to BTBPE and DPTE, while its ester functional group could enhance hydrolytic stability relative to ethers. However, the bromine content (~67% by mass) is comparable, suggesting similar flame-retardant efficacy .

Chlorinated Aromatic Esters: Bis(2,4,6-trichlorophenyl) Oxalate

- Structure : Oxalate (C₂O₄²⁻) backbone with two 2,4,6-trichlorophenyl groups.

- Molecular Formula : C₁₄H₄Cl₆O₄.

- Molecular Weight : 448.90 g/mol.

- Key Properties: Hazards: Causes skin and eye irritation (H315, H319) . Applications: Limited to research use due to toxicity concerns .

However, brominated analogs may pose greater environmental persistence risks .

Polyhalogenated Organophosphates: Tris(2,4,6-tribromophenyl) Phosphate

- Structure : Phosphate core with three 2,4,6-tribromophenyl groups.

- Key Properties: Classified as a polyhalogenated organophosphate with high flame-retardant efficacy .

Comparison :

The phosphate group in Tris(2,4,6-tribromophenyl) phosphate offers higher thermal stability than esters, but its environmental mobility may differ due to polar functional groups .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

Environmental Impact : Brominated ethers like BTBPE exhibit significant environmental persistence, suggesting that this compound may require similar regulatory scrutiny .

Toxicity Profile : Chlorinated esters (e.g., Bis(2,4,6-trichlorophenyl) oxalate) show acute dermal toxicity, implying brominated analogs might require enhanced safety protocols .

Functional Group Effects : Esters generally have lower thermal stability than phosphates but may degrade more readily in environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.